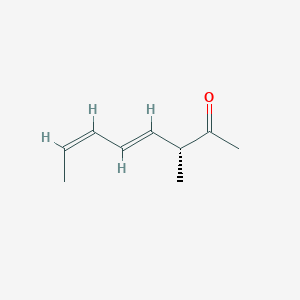
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one, also known as (R)-Carvone, is a naturally occurring organic compound found in essential oils of various plants. It is a chiral molecule with two enantiomers, (R)-Carvone and (S)-Carvone, which have different odors and flavors. (R)-Carvone has a minty aroma and is commonly used in the food and fragrance industries. In recent years, (R)-Carvone has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (R)-Carvone is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain perception by activating opioid receptors.
Biochemical and Physiological Effects:
(R)-Carvone has been shown to have various biochemical and physiological effects in animal and cell studies. It has been found to reduce inflammation, pain, and oxidative stress in animal models of inflammatory diseases. It has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, (R)-Carvone has been found to have a calming effect on the central nervous system, which may be beneficial for anxiety and stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of (R)-Carvone is that it is a natural compound, which may have fewer side effects compared to synthetic drugs. It is also relatively easy to synthesize and purify. However, one limitation is that it may be difficult to obtain large quantities of (R)-Carvone from natural sources, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on (R)-Carvone. One area of interest is its potential use as a natural pesticide and insect repellent. Another area is its potential use as a food preservative and flavor enhancer. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields.
Synthesis Methods
(R)-Carvone can be synthesized from limonene, a terpene found in citrus oils. The synthesis involves the oxidation of limonene to carvone using various oxidizing agents such as chromic acid, potassium permanganate, or sodium hypochlorite. The resulting mixture contains both (R)-Carvone and (S)-Carvone, which can be separated using chiral chromatography.
Scientific Research Applications
(R)-Carvone has been studied for its potential therapeutic applications in various fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and antimicrobial agent. In the agricultural industry, it has been tested as a natural pesticide and insect repellent. In addition, (R)-Carvone has been studied for its potential use in food preservation and flavor enhancement.
properties
CAS RN |
116454-33-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3R,4E,6Z)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4-,7-6+/t8-/m1/s1 |
InChI Key |
PNFIYBQOUPIIHJ-SOIHFEEHSA-N |
Isomeric SMILES |
C/C=C\C=C\[C@@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
Canonical SMILES |
CC=CC=CC(C)C(=O)C |
synonyms |
4,6-Octadien-2-one, 3-methyl-, [R-(E,Z)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



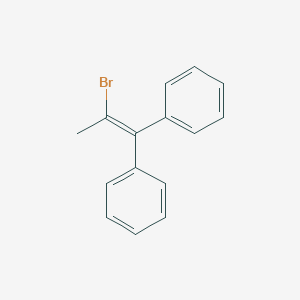
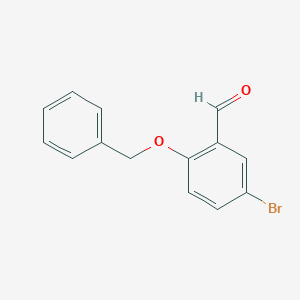



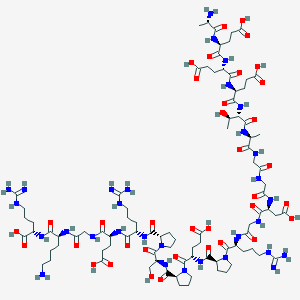


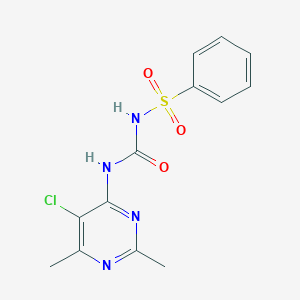
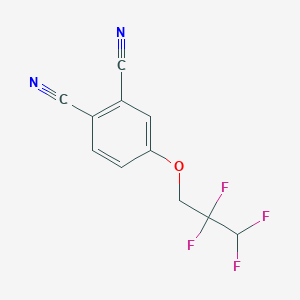
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
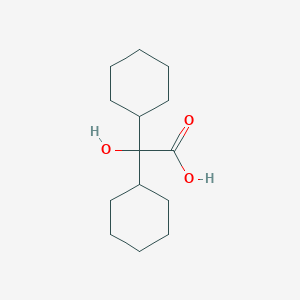
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)
